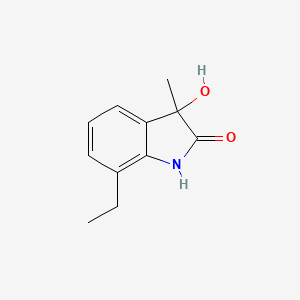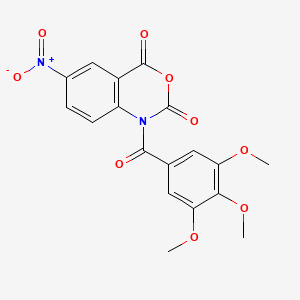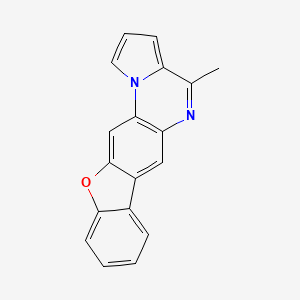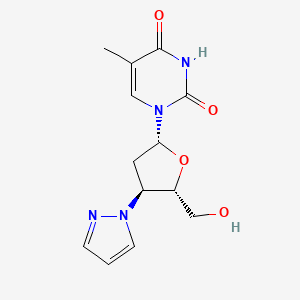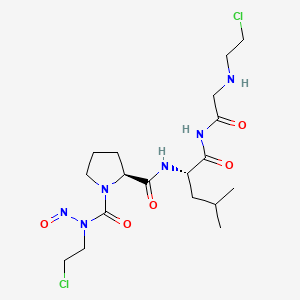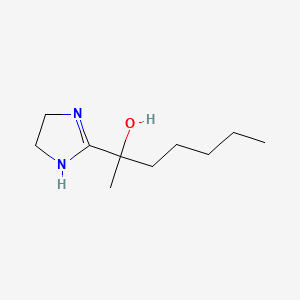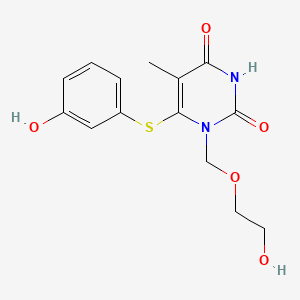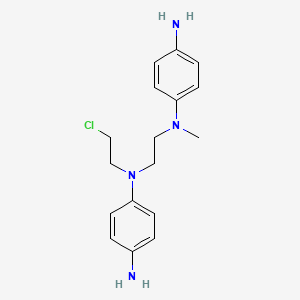
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione is a heterocyclic compound that features a thiazole ring fused with a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione typically involves the formation of the thiazole ring followed by its fusion with the piperidine-2,6-dione structure. One common method involves the reaction of 2-aminothiazole with a suitable diketone under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperidine-2,6-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and piperidine-2,6-dione analogs, such as:
2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities, including antibacterial and antifungal properties.
Thiazolidine-2,4-diones: Known for their antidiabetic and anti-inflammatory effects.
Uniqueness
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a piperidine-2,6-dione structure makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
16131-64-9 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)5-7(13)12(8(14)6-10)9-11-3-4-15-9/h3-4H,5-6H2,1-2H3 |
InChI Key |
UBABNJKQBJEODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)C2=NC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


